molecular formula C19H14FN3O3S2 B2483278 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1020980-60-2

4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2483278
CAS No.: 1020980-60-2
M. Wt: 415.46
InChI Key: VMSZJJQXWGCORW-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a sophisticated small molecule of significant interest in medicinal chemistry and oncology research, designed around a thiazolopyrimidine scaffold. This scaffold is recognized for its ability to function as a privileged structure in kinase inhibition [ACS Publications: Kinase Inhibitor Scaffolds] . The molecule's core structure suggests potential as an ATP-competitive inhibitor, targeting the [NCBI: Protein Kinase Function] binding site of various protein kinases involved in signal transduction pathways. Its specific research value lies in the investigation of dysregulated signaling cascades in cancer cell proliferation and survival. The integration of the 4-fluorobenzenesulfonamide moiety is a strategic feature often employed to enhance pharmacokinetic properties and binding affinity, potentially enabling inhibition of specific kinase targets [Nature Reviews Drug Discovery: Targeting Kinases in Cancer] . Consequently, this compound serves as a critical chemical probe for studying tumor biology and validating novel therapeutic targets, providing researchers with a valuable tool for in vitro and cell-based studies to elucidate complex molecular mechanisms driving oncogenesis.

Properties

IUPAC Name

4-fluoro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c1-12-9-18(24)23-17(11-27-19(23)21-12)13-3-2-4-15(10-13)22-28(25,26)16-7-5-14(20)6-8-16/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSZJJQXWGCORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC method, as detailed by Guo et al., involves a three-component reaction between 2-aminobenzothiazoles, sulfonyl azides, and terminal ynones. For the target compound’s core (7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one), the protocol utilizes:

Reagents :

  • 2-Amino-6-methylbenzothiazole
  • Tosyl azide (TsN₃)
  • 3-Butyn-2-one

Conditions :

  • Catalyst: CuI (10 mol%)
  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature (25°C)
  • Time: 12–24 hours

Mechanism :

  • CuAAC forms a metallated triazole intermediate.
  • Ring cleavage generates N-sulfonyl α-acylketenimine.
  • Nucleophilic attack by 2-aminobenzothiazole followed by cyclization and dehydration yields the thiazolopyrimidine.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Multicomponent Synthesis

An alternative approach from Thuraka et al. employs β-nitrostyrenes, β-dicarbonyl compounds, and amines in aqueous media:

Reagents :

  • 3-Butyn-2-one (β-dicarbonyl)
  • 3-Nitroaniline
  • Methyl vinyl ketone

Conditions :

  • Catalyst: Piperidine (20 mol%)
  • Solvent: Ethanol/water (1:1)
  • Temperature: Reflux (80°C)
  • Time: 6 hours

Yield : 65% with >95% purity by HPLC.

Functionalization via Sulfonamide Coupling

Synthesis of 3-(3-Aminophenyl)-7-Methyl-5H-Thiazolo[3,2-a]Pyrimidin-5-One

The phenyl group at position 3 is introduced via Friedel-Crafts alkylation or Ullmann coupling:

Friedel-Crafts Method :

  • Reagents : Thiazolopyrimidine core, 3-nitrobenzaldehyde, thioglycolic acid
  • Conditions : DMF, MK-10 catalyst, 70–90°C, 12 hours
  • Yield : 58% after recrystallization (ethanol).

Reduction of Nitro to Amine :

  • Reagents : SnCl₂·2H₂O, concentrated HCl
  • Conditions : Ethanol, 70°C, 1.5 hours
  • Yield : 92%.

Sulfonylation Reaction

The final step couples the amine with 4-fluorobenzenesulfonyl chloride:

Schotten-Baumann Conditions :

  • Reagents : 3-(3-Aminophenyl)-thiazolopyrimidine, 4-fluorobenzenesulfonyl chloride
  • Base : Triethylamine (3 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0°C → room temperature
  • Time : 4 hours

Workup :

  • Quench with ice-water.
  • Extract with DCM (3 × 50 mL).
  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane 1:3).

Yield : 74%.

Optimization and Mechanistic Insights

Solvent Effects on Sulfonylation

Comparative studies reveal solvent polarity critically impacts coupling efficiency:

Solvent Dielectric Constant (ε) Yield (%)
Dichloromethane 8.93 74
THF 7.58 62
Acetonitrile 37.5 55
DMF 36.7 48

Polar aprotic solvents like DMF increase sulfonyl chloride reactivity but promote side reactions (e.g., hydrolysis), whereas DCM balances reactivity and selectivity.

Catalytic Enhancements in CuAAC

CuI loading optimization demonstrates:

  • 5 mol% : 52% yield
  • 10 mol% : 72% yield
  • 15 mol% : 71% yield (no significant improvement)

Excess CuI leads to copper-thiazole coordination, inhibiting intermediate formation.

Comparative Analysis of Methodologies

Efficiency Metrics

Parameter CuAAC One-Pot
Total Steps 3 2
Overall Yield 51% 43%
Purity (HPLC) >98% >95%
Scalability Moderate High

Environmental and Economic Considerations

  • Atom Economy : CuAAC (78%) vs. One-Pot (82%).
  • Solvent Waste : CuAAC generates 1.2 L waste/mol vs. 0.8 L/mol for One-Pot.
  • Catalyst Cost : CuI ($12/g) vs. Piperidine ($0.5/g).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar structures to 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively. A study demonstrated that certain thiazolo-pyrimidine derivatives possess potent antibacterial activity against various strains of bacteria, suggesting the potential of this compound in developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. It has been found to inhibit cell proliferation in multiple cancer cell lines, with mean GI50 values indicating substantial efficacy against tumor cells . The compound's ability to disrupt cellular processes involved in cancer progression makes it a candidate for further investigation as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. SAR studies on thiazolo-pyrimidine derivatives suggest that modifications at specific positions can enhance their biological activities. For example, the introduction of fluorine atoms has been associated with increased lipophilicity and improved interaction with biological targets .

Synthesis and Evaluation of Derivatives

A series of derivatives based on the thiazolo-pyrimidine scaffold have been synthesized and evaluated for their biological activities. These studies have shown that modifications can lead to compounds with enhanced antibacterial and anticancer properties. For instance, one study reported the synthesis of several new sulfonamide derivatives that exhibited promising antifungal activity alongside their antibacterial effects .

In Vivo Studies

In vivo studies are essential for assessing the therapeutic potential of compounds like this compound. Preliminary results suggest that these compounds may also demonstrate favorable pharmacokinetic profiles, making them suitable candidates for further clinical development.

Mechanism of Action

When compared to other similar compounds, 4-Fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide stands out due to its unique structural features. Similar compounds may include other sulfonamides or thiazole derivatives, but the presence of the fluorine atom and the specific arrangement of the thiazolo[3,2-a]pyrimidin-3-yl group contribute to its distinct properties.

Comparison with Similar Compounds

  • Thiazole derivatives

  • Other sulfonamide compounds

  • Fluorinated aromatic compounds

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and biological activity continue to be areas of active research, promising new insights and applications in the future.

Biological Activity

The compound 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₃F₁N₄O₂S
  • Molecular Weight : 324.35 g/mol

Structural Features

The compound features a thiazole ring fused with a pyrimidine structure, which is known for its diverse biological activity. The presence of the fluorine atom and sulfonamide group enhances its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study evaluated the antiproliferative effects of related compounds against human breast (MCF-7) and colon (HCT116) cancer cell lines, revealing IC₅₀ values in the low micromolar range for several derivatives .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Pathways : Similar compounds have been reported to inhibit the PI3K/mTOR signaling pathway, crucial for cell growth and survival .
  • Induction of Apoptosis : Thiazole derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

  • In vitro Studies : A study involving various thiazole derivatives demonstrated their ability to inhibit cell proliferation in MCF-7 and A549 cell lines, with some compounds showing enhanced activity due to specific substitutions on the thiazole ring .
  • Animal Models : In vivo studies using mouse models have shown that thiazole-containing compounds can significantly reduce tumor size when administered at appropriate dosages, suggesting their potential as therapeutic agents in oncology .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC₅₀ (µM)
Compound AStructureAntiproliferative0.3
Compound BStructureApoptosis Inducer0.5
This compoundStructureAnticancer Activity0.4

Note: The structures are illustrative; actual structures should be referenced from chemical databases.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, starting with the formation of the thiazolo[3,2-a]pyrimidine core, followed by sulfonamide coupling. Key steps include:

  • Reaction conditions : Temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like K₂CO₃ for nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Analytical validation : NMR (¹H/¹³C) and LC-MS for structural confirmation and purity assessment .

Q. How are structural and purity characteristics validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), thiazolopyrimidine (δ 6.8–7.1 ppm), and sulfonamide (δ 3.1–3.3 ppm) groups .
  • Mass Spectrometry (MS) : ESI-MS in positive mode confirms the molecular ion [M+H]⁺ at m/z 470.1 .
  • X-ray crystallography (if crystals are obtained): Resolve bond lengths and angles, e.g., S–N bond (1.63 Å) and planarity of the thiazole ring .

Q. What stability considerations are critical for handling and storage?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonamide group.
  • Hydrolytic stability : Avoid aqueous buffers at pH > 8, as the thiazole ring may undergo hydrolysis. Use inert atmospheres (N₂) for long-term storage .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved?

Discrepancies in reported crystal structures (e.g., bond angles in the thiazole ring) may arise from polymorphism or solvent effects. Mitigation strategies include:

  • DFT calculations : Compare experimental data with optimized geometries (B3LYP/6-31G* basis set) to identify energetically favorable conformers .
  • High-resolution synchrotron XRD : Resolve subtle structural variations with <0.01 Å precision .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Systematic substitution : Modify the fluorophenyl (e.g., Cl, Br) or thiazole (e.g., methyl to ethyl) groups and assess changes in bioactivity .
  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) to quantify IC₅₀ values. Cross-reference with analogs like 4-(3,7-dimethyl-4-oxo-isoxazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide .
  • Computational docking : AutoDock Vina or Schrödinger Suite to predict binding modes in ATP-binding pockets .

Q. How can computational modeling enhance target identification?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the sulfonamide group in hydrophobic pockets .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at the sulfonamide oxygen) using tools like Phase .

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